H-L-Pro-obg tfa
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Overview
Description
H-L-Pro-obg tfa: is a chemical compound with the molecular formula C13H22F3NO5 . . This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-L-Pro-obg tfa typically involves the protection of the amino group of L-proline using a suitable protecting group, followed by esterification with 2-butoxyethanolThe reaction conditions often require the use of trifluoroacetic acid as a reagent .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions: H-L-Pro-obg tfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
H-L-Pro-obg tfa has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of H-L-Pro-obg tfa involves its interaction with specific molecular targets. The trifluoroacetate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the proline moiety, which can participate in various biochemical pathways .
Comparison with Similar Compounds
H-L-Pro-ome tfa: Another proline derivative with similar reactivity.
H-L-Pro-oba tfa: A compound with a different ester group but similar overall structure.
H-L-Pro-otfa: A compound with a different protecting group but similar applications
Uniqueness: H-L-Pro-obg tfa is unique due to its specific combination of the proline moiety and the trifluoroacetate group, which provides distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other specialized applications .
Properties
IUPAC Name |
2-butoxyethyl (2S)-pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.C2HF3O2/c1-2-3-7-14-8-9-15-11(13)10-5-4-6-12-10;3-2(4,5)1(6)7/h10,12H,2-9H2,1H3;(H,6,7)/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZGZLRJEAQVIE-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1CCCN1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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